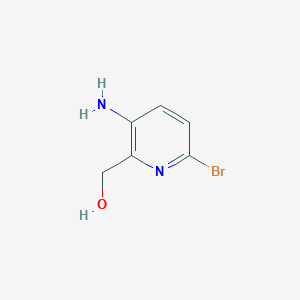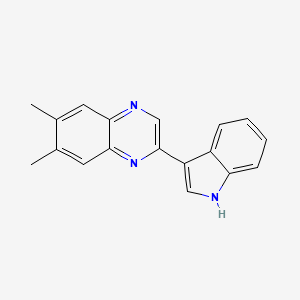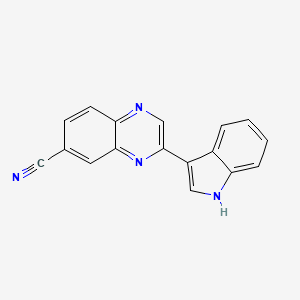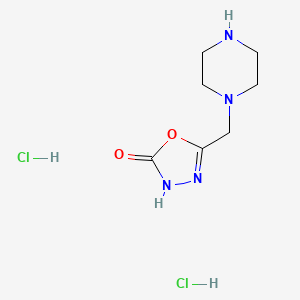
(3-Amino-6-bromopyridin-2-yl)methanol
Vue d'ensemble
Description
“(3-Amino-6-bromopyridin-2-yl)methanol” is a chemical compound with the molecular formula C6H7BrN2O and a molecular weight of 203.04 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 3rd position with an amino group (-NH2), at the 6th position with a bromo group (-Br), and at the 2nd position with a methanol group (-CH2OH) .
Applications De Recherche Scientifique
Synthesis and Characterization of Schiff Base Metal Complexes and Poly(phenoxy-imine)s
- A study by Kaya et al. (2021) explored the synthesis of Schiff base ligands using 2-amino-5-bromopyridine, which shares a similar structure with (3-Amino-6-bromopyridin-2-yl)methanol. These ligands were then used to create metal complexes and poly(phenoxy-imine)s, showcasing their potential in creating diverse chemical structures (Kaya, Daban, & Şenol, 2021).
Synthesis of Substituted Pyridine Derivatives
- In research conducted by Naghiyev et al. (2019), substituted iminopyridines were synthesized using a one-pot three-component reaction involving 2-amino-5-bromopyridine. This method underlines the importance of bromopyridine derivatives in synthesizing new pyridine compounds with potential applications in various fields (Naghiyev et al., 2019).
Protonation Sites and Hydrogen Bonding Studies
- Böck et al. (2021) conducted a study on the synthesis and structural characterization of N,4-diheteroaryl 2-aminothiazoles, which involved the use of compounds structurally similar to this compound. This research helps in understanding protonation sites and hydrogen bonding in complex molecules (Böck et al., 2021).
Catalyst Development for Chemical Reactions
- Ozcubukcu et al. (2009) described the development of a new tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand for catalyzing Huisgen 1,3-dipolar cycloadditions. This study illustrates the potential use of similar compounds in developing effective catalysts for important chemical reactions (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).
Supramolecular Cocrystal Synthesis and Characterization
- Research by Thanigaimani et al. (2016) demonstrated the synthesis of a cocrystal involving 2-amino-3-bromopyridine, a compound similar to this compound. This study highlights the role of bromopyridines in forming supramolecular structures with potential applications in materials science and crystal engineering (Thanigaimani et al., 2016).
Mimicking Metal Binding Sites in Enzymes
- A study by Hannon et al. (1998) discussed the preparation of tris(2-pyridyl)methanols from bromopyridines for use as mimics of the metal binding site of carbonic anhydrase, an enzyme. This research provides insights into the design of enzyme mimics and their potential applications in biochemistry and pharmacology (Hannon, Mayers, & Taylor, 1998).
Mécanisme D'action
Target of Action
Similar compounds, such as aminopyridines, are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s known that n-(pyridin-2-yl)amides, a related class of compounds, can be formed via c–c bond cleavage promoted by i2 and tbhp . This suggests that (3-Amino-6-bromopyridin-2-yl)methanol may interact with its targets through similar chemical reactions.
Biochemical Pathways
Aminopyridines, a related class of compounds, are known to influence various biochemical pathways, particularly those involving enzymes and receptors .
Pharmacokinetics
The compound’s molecular weight (18802 g/mol) and its boiling point (246 °C) suggest that it may have good bioavailability .
Result of Action
Related compounds, such as aminopyridines, are known to have significant biological and therapeutic value .
Analyse Biochimique
Biochemical Properties
(3-Amino-6-bromopyridin-2-yl)methanol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with specific enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can alter the biochemical pathways in which these enzymes are involved .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways that are crucial for cell growth and differentiation, thereby impacting gene expression and metabolic activities within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, leading to either inhibition or activation, which in turn affects the enzyme’s activity and the biochemical pathways it regulates. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for these pathways, potentially affecting metabolic flux and metabolite levels. For example, it may influence the activity of enzymes involved in the synthesis or degradation of specific metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters or binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall function within the cell .
Propriétés
IUPAC Name |
(3-amino-6-bromopyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c7-6-2-1-4(8)5(3-10)9-6/h1-2,10H,3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXLGZVJUADTSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1N)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl 3-[methoxy(methyl)carbamoyl]cyclohexane-1-carboxylate](/img/structure/B1402809.png)
![9-Chloro-5-isobutyl-2,3,5,6-tetrahydro-1H-azepino[4,5-b]indol-4-one](/img/structure/B1402814.png)

![Pyrrolo[1,2-a]quinazoline-1,5-dione](/img/structure/B1402819.png)
![3-[(3,5-Dimethoxybenzyl)oxy]azetidine trifluoroacetate](/img/structure/B1402820.png)
![Tert-butyl 4-{[8-(ethoxycarbonyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}piperidine-1-carboxylate](/img/structure/B1402821.png)
![5-[2-(5-Chloro-1H-indol-3-yl)-2-oxo-ethylidene]-3-phenyl-2-thioxo-thiazolidin-4-one](/img/structure/B1402822.png)


![[1-(Pyrrolidin-1-ylmethyl)cyclopropyl]amine dihydrochloride](/img/structure/B1402826.png)

![Methyl 2-[(2-chloropropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B1402828.png)
